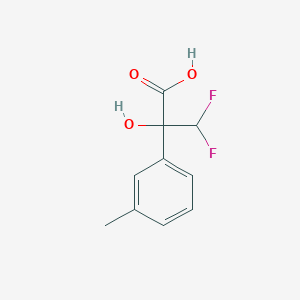
3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid: is an organic compound characterized by the presence of two fluorine atoms, a hydroxyl group, and a 3-methylphenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of fluorinated reagents in a multi-step synthesis process. For example, starting with a suitable aromatic precursor, the introduction of fluorine atoms can be achieved through electrophilic fluorination reactions. The hydroxyl group can be introduced via hydrolysis or oxidation reactions, and the final propanoic acid moiety can be formed through carboxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving fluorinated substrates. It can also serve as a model compound to investigate the effects of fluorine substitution on biological activity.
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. Fluorine-containing compounds are known to exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its fluorinated structure can impart desirable characteristics such as increased resistance to degradation and improved performance in various applications.
作用機序
The mechanism of action of 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to target molecules. The hydroxyl group can participate in hydrogen bonding interactions, while the aromatic ring can engage in π-π stacking interactions with other aromatic systems. These interactions collectively contribute to the compound’s overall biological and chemical activity.
類似化合物との比較
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 2,2-Difluoropropionic acid
Comparison: Compared to similar compounds, 3,3-Difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid is unique due to the presence of the 3-methylphenyl group, which can significantly influence its chemical and biological properties. The introduction of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable building block for various applications. Additionally, the hydroxyl group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties.
特性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
3,3-difluoro-2-hydroxy-2-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O3/c1-6-3-2-4-7(5-6)10(15,8(11)12)9(13)14/h2-5,8,15H,1H3,(H,13,14) |
InChIキー |
MOGSFANFYMWXJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(C(F)F)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


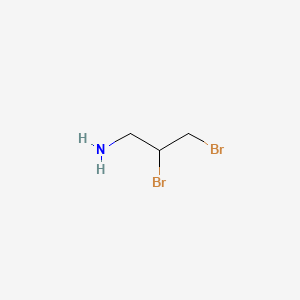
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12442932.png)
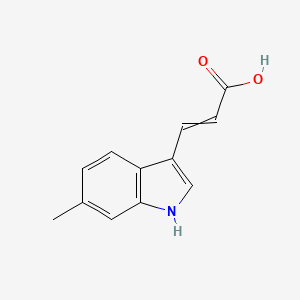
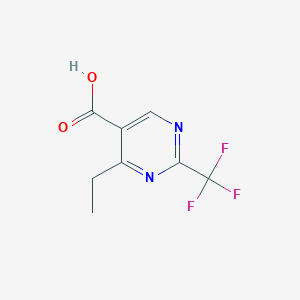
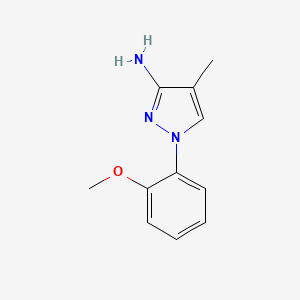
![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)
![Ethyl 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12442967.png)
![Tert-butyl 4-[(tert-butoxycarbonyl)oxy]-3-fluoropiperidine-1-carboxylate](/img/structure/B12442968.png)
![Methyl 2-[(E)-2-(3,4-diacetoxyphenyl)vinyl]-6-methoxy-benzoate](/img/structure/B12442969.png)
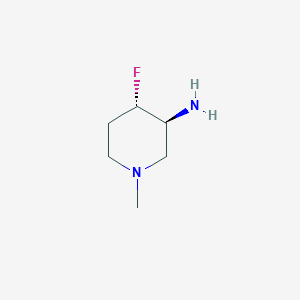
![4,6-dichloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442974.png)
![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
